2-(2,6-dimethylmorpholino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
Description
2-(2,6-Dimethylmorpholino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is a heterocyclic compound featuring a pyrido[1,2-a]pyrimidine core substituted with a 2,6-dimethylmorpholino group at position 2, a methyl group at position 9, and a carbaldehyde moiety at position 2.
Properties
IUPAC Name |
2-(2,6-dimethylmorpholin-4-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-10-5-4-6-19-14(10)17-15(13(9-20)16(19)21)18-7-11(2)22-12(3)8-18/h4-6,9,11-12H,7-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMLOGWSHQKSZPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=C(C(=O)N3C=CC=C(C3=N2)C)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24805098 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-dimethylmorpholino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the condensation of 2,6-dimethylmorpholine with a suitable pyrido[1,2-a]pyrimidine precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dimethylmorpholino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
2-(2,6-Dimethylmorpholino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2,6-dimethylmorpholino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. For instance, it may inhibit certain enzymes or receptors, thereby altering cellular processes .
Comparison with Similar Compounds
Key Structural Features :
- Pyrido[1,2-a]pyrimidine backbone : A fused bicyclic system providing structural rigidity and electronic diversity.
- 2,6-Dimethylmorpholino substituent: A tertiary amine-containing moiety that enhances solubility and influences receptor binding .
- Carbaldehyde group : A reactive site for further chemical modifications, enabling the synthesis of derivatives with tailored biological properties .
Synthesis : The compound can be synthesized via condensation reactions involving 2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde intermediates and appropriate amines under basic conditions, as described in similar pyrido[1,2-a]pyrimidine syntheses .
Applications: Derivatives of this compound, such as (Z)-3-(5-((2-(2,6-dimethylmorpholino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid, exhibit antitumor activity by normalizing liver function enzymes post CCl4-induced damage .
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
The compound is compared to three analogues (Table 1):
| Compound Name | Substituents (Position) | Molecular Formula | Key Biological Activity | References |
|---|---|---|---|---|
| 2-(2,6-Dimethylmorpholino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde (Target) | 2,6-Dimethylmorpholino (2), Methyl (9) | C₁₅H₁₈N₄O₃ | Antitumor (derivatives) | |
| 2-((2-Hydroxyethyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde | 2-Hydroxyethylamino (2) | C₁₂H₁₃N₃O₃ | Not explicitly reported | |
| 2-(2,6-Dimethyl-4-morpholinyl)-3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | Thioxothiazolidinone (3), Isobutyl (side chain) | C₂₅H₂₈N₅O₃S₂ | Enzyme inhibition (tubulin, kinases) | |
| (2E)-2-(Biphenyl)imidazo[1,2-a]pyrimidine-3-yl-prop-2-en-1-one | Biphenyl-imidazo[1,2-a]pyrimidine hybrid | C₂₆H₁₈N₄O₃ | Antitumor (broad-spectrum) |
Key Observations :
- Substituent Diversity: The target compound’s 2,6-dimethylmorpholino group distinguishes it from analogues with hydroxyethylamino (e.g., CID 1552315) or thiazolidinone moieties (e.g., compound) .
- Biological Activity : Derivatives of the target compound show liver-protective antitumor effects, whereas biphenyl-imidazo[1,2-a]pyrimidine hybrids exhibit broader antitumor activity .
Physicochemical Properties
- Target Compound : Predicted pKa = 4.09 (acidic due to carbaldehyde), density = 1.50 g/cm³, and boiling point = 576.6°C .
- CID 1552315: Lower molecular weight (C₁₂H₁₃N₃O₃) and higher polarity (hydroxyethylamino group) likely enhance aqueous solubility compared to the target compound .
- Thiazolidinone Derivative (): The addition of sulfur-containing groups increases molecular weight and may improve membrane permeability .
Pharmacological Potential
Biological Activity
2-(2,6-Dimethylmorpholino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde (CAS No. 326008-25-7) is a compound that has garnered attention for its potential biological activities. This article reviews the compound's properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C16H19N3O3
- Molar Mass : 301.34 g/mol
- Density : 1.31 g/cm³ (predicted)
- Boiling Point : 436.0 ± 55.0 °C (predicted)
- pKa : 1.17 ± 0.70 (predicted)
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, influencing pathways related to inflammation and fibrosis. Notably, it has been investigated for its effects on lung diseases such as Chronic Obstructive Pulmonary Disease (COPD) and idiopathic pulmonary fibrosis.
Inflammatory and Fibrotic Diseases
Recent studies have highlighted the role of this compound in treating inflammatory lung diseases. For instance, research indicates that it can target pathogenic lung epithelial stem cells associated with COPD, potentially inhibiting their growth and differentiation .
Case Study Findings :
- Pathogenic Lung Epithelial Stem Cells : The compound demonstrated the ability to selectively inhibit the growth of pathogenic lung epithelial stem cells while sparing normal regenerative cells, suggesting a therapeutic window for treating fibrotic diseases .
- Clonogenic Cell Analysis : A comparative analysis of clonogenic cells in patients with COPD revealed that treatment with this compound could alter the expression profiles of these cells, leading to reduced mucus hypersecretion and inflammation .
Summary of Research Findings
Q & A
Q. Q1: What are the standard synthetic routes for preparing 2-(2,6-dimethylmorpholino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde?
Methodological Answer:
- Step 1: React 2-chloro-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde with 2,6-dimethylmorpholine in methanol or DMF under basic conditions (e.g., triethylamine or NaOMe). Stir at room temperature for 1–3 hours to substitute the chlorine atom .
- Step 2: Purify intermediates via filtration or column chromatography. Acidify with HCl to precipitate the product .
- Key Considerations: Optimize molar ratios (typically 1:1 aldehyde:amine) and solvent polarity to minimize side reactions (e.g., over-alkylation) .
Q. Q2: What analytical techniques are critical for confirming the structure of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use H and C NMR to identify substituents. For example, the aldehyde proton appears as a singlet at δ ~10 ppm, while morpholino protons show split signals due to steric effects .
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] = 358.1664).
- X-ray Crystallography: Resolve crystal structures using SHELX programs (e.g., SHELXL for refinement) to validate stereochemistry .
Advanced Crystallography and Structural Analysis
Q. Q3: How do steric effects from the 2,6-dimethylmorpholino group influence crystallographic refinement?
Methodological Answer:
- Challenge: The bulky 2,6-dimethylmorpholino substituent induces disorder in crystal lattices, complicating electron density maps.
- Solution: Use SHELXD for robust phase determination and SHELXL for anisotropic refinement. Apply TWIN commands if twinning is observed .
- Example: In related pyrido[1,2-a]pyrimidines, morpholino groups required restraints on bond lengths/angles to resolve positional ambiguity .
Q. Q4: How can computational modeling complement crystallographic data for this compound?
Methodological Answer:
- Perform DFT calculations (e.g., B3LYP/6-31G*) to predict bond angles/energies. Compare with experimental X-ray data to validate conformational stability.
- Use Mercury software to analyze packing interactions (e.g., π-π stacking of the pyrimidine ring) .
Bioactivity and Structure-Activity Relationships (SAR)
Q. Q5: What in vitro assays are suitable for evaluating the biological activity of this compound?
Methodological Answer:
- Antinociceptive Testing: Use the "acetic acid writhing" model in mice to assess analgesic activity. Dose ranges: 10–50 mg/kg (oral) .
- Enzyme Inhibition Assays: Screen against kinases (e.g., PI3K) using fluorescence polarization. IC values correlate with substituent electronic profiles .
Q. Q6: How does the 2,6-dimethylmorpholino group impact bioactivity compared to unsubstituted morpholino analogs?
Methodological Answer:
- SAR Insight: The dimethyl groups enhance lipophilicity (logP increase by ~0.5 units), improving blood-brain barrier penetration in rodent models .
- Experimental Design: Compare IC values of dimethylmorpholino vs. morpholino derivatives in target assays. Use ANOVA to confirm statistical significance .
Data Contradictions and Resolution
Q. Q7: How to resolve discrepancies in reported NMR shifts for pyrido[1,2-a]pyrimidine derivatives?
Methodological Answer:
- Issue: Aromatic proton shifts vary due to solvent polarity (e.g., DMSO-d vs. CDCl) and substituent electronic effects.
- Resolution:
- Standardize solvent conditions across studies.
- Use 2D NMR (COSY, HSQC) to assign overlapping signals .
- Cross-reference with computational chemical shift predictions (e.g., ACD/Labs or MestReNova) .
Q. Q8: Why do some studies report conflicting bioactivity data for structurally similar analogs?
Methodological Answer:
- Root Cause: Differences in assay protocols (e.g., cell line viability thresholds) or impurity profiles (e.g., unreacted starting materials).
- Mitigation:
Methodological Optimization
Q. Q9: How to optimize reaction yields for large-scale synthesis?
Methodological Answer:
- Key Variables:
- Solvent: Switch from methanol to THF for better solubility of intermediates.
- Catalyst: Add KI (10 mol%) to accelerate nucleophilic substitution .
- Yield Improvement: Pilot studies show THF increases yields from 65% to 82% .
Q. Q10: What strategies minimize decomposition during storage?
Methodological Answer:
- Condition 1: Store under argon at −20°C in amber vials to prevent aldehyde oxidation.
- Condition 2: Lyophilize to stabilize hygroscopic morpholino derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
